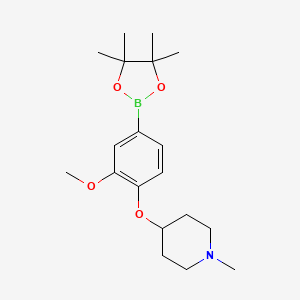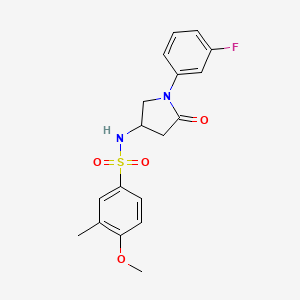
Fmoc-NHMe-Pip(Boc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-NHMe-Pip(Boc)-OH: is a synthetic compound used in various chemical and biological research applications. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylamine (NHMe) group, a piperidine (Pip) ring, and a tert-butyloxycarbonyl (Boc) protecting group. It is commonly used in peptide synthesis and other organic synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-NHMe-Pip(Boc)-OH typically involves multiple steps:
Fmoc Protection: The Fmoc group is introduced to protect the amine group.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions.
Boc Protection: The Boc group is added to protect the piperidine nitrogen.
Industrial Production Methods
Industrial production methods for This compound involve large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-NHMe-Pip(Boc)-OH: undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Fmoc and Boc groups under specific conditions.
Substitution Reactions: Introduction of different functional groups to the piperidine ring.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for Boc removal.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine and piperidine derivatives.
Scientific Research Applications
Fmoc-NHMe-Pip(Boc)-OH: is widely used in:
Peptide Synthesis: As a building block for synthesizing complex peptides.
Medicinal Chemistry: In the development of pharmaceutical compounds.
Biological Research: Studying protein interactions and enzyme mechanisms.
Industrial Applications: Manufacturing of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Fmoc-NHMe-Pip(Boc)-OH involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect specific functional groups during synthesis, preventing unwanted reactions. The compound’s molecular targets and pathways depend on the specific application and context in which it is used.
Comparison with Similar Compounds
Fmoc-NHMe-Pip(Boc)-OH: can be compared with other protecting group compounds such as:
Fmoc-NHMe-Pip(Alloc)-OH: Uses an allyloxycarbonyl (Alloc) group instead of Boc.
Fmoc-NHMe-Pip(Cbz)-OH: Uses a benzyloxycarbonyl (Cbz) group instead of Boc.
These compounds differ in their protecting groups, which influence their reactivity and suitability for specific applications.
Properties
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-26(2,3)35-25(33)29-14-12-27(13-15-29,23(30)31)17-28-24(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,12-17H2,1-3H3,(H,28,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHPTRKMZDHBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
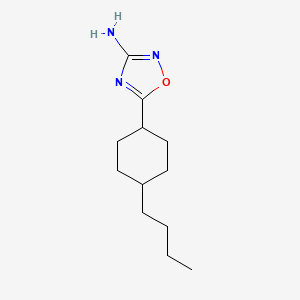
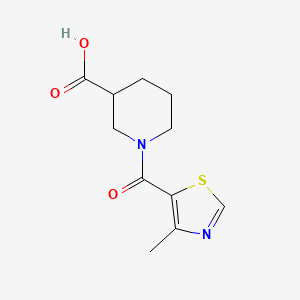
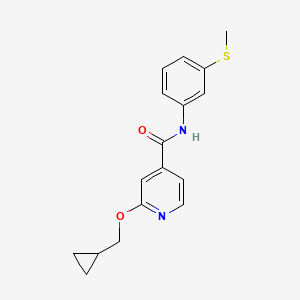
![N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2978000.png)
![1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2978001.png)
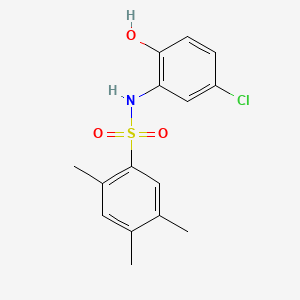
![8-(4-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978004.png)

![3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid](/img/structure/B2978008.png)
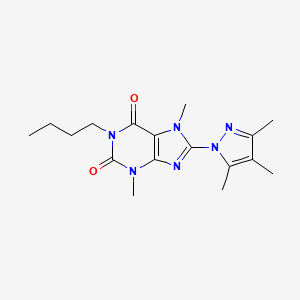

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2978014.png)
